molecular formula C12H13ClN4O B5721617 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5721617
M. Wt: 264.71 g/mol
InChI Key: WCDUYZDQIKUJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula C12H14ClN5O.

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide varies depending on the application. In antifungal research, it has been shown to inhibit the synthesis of ergosterol, which is an essential component of fungal cell membranes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. In herbicide research, it has been shown to inhibit the activity of an enzyme involved in the biosynthesis of aromatic amino acids, which are essential for plant growth.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. In antifungal research, it has been shown to inhibit the growth of certain fungi and reduce the production of mycotoxins. In anticancer research, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In herbicide research, it has been shown to inhibit the growth of certain weeds and reduce crop yield loss due to weed competition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to selectively target certain organisms or cells. This allows for more precise and efficient experiments. Additionally, the synthesis method for this compound has been optimized and can be performed on a large scale, making it suitable for industrial applications. One limitation of using this compound in lab experiments is its potential toxicity and the need for proper safety precautions.

Future Directions

There are several potential future directions for research involving 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide. One direction is further investigation into its potential as an antifungal agent, particularly for the treatment of fungal infections in humans and animals. Another direction is further investigation into its potential as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further research could be conducted into its potential as a herbicide, particularly for the development of more environmentally friendly weed control methods.

Synthesis Methods

The synthesis of 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopropylamine and sodium hydroxide to form 2-chloro-5-aminobenzoic acid. The resulting compound is then reacted with 4H-1,2,4-triazole-4-amine in the presence of a coupling reagent to form this compound. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.

Scientific Research Applications

2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in various scientific research fields. It has been studied as a potential antifungal agent due to its ability to inhibit the growth of certain fungi. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds.

properties

IUPAC Name

2-chloro-N-propan-2-yl-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-8(2)16-12(18)10-5-9(3-4-11(10)13)17-6-14-15-7-17/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDUYZDQIKUJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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